molecular formula C11H15NO2 B8587337 5-Formyl-2-(2-methylpropoxy)aniline

5-Formyl-2-(2-methylpropoxy)aniline

Cat. No.: B8587337
M. Wt: 193.24 g/mol
InChI Key: MNSYOOBXKOALFV-UHFFFAOYSA-N
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Description

5-Formyl-2-(2-methylpropoxy)aniline is a high-value aromatic amine and aldehyde intermediate designed for advanced pharmaceutical research and chemical synthesis. Its molecular structure, featuring both a formyl group and an aniline ring substituted with a 2-methylpropoxy group, makes it a versatile bifunctional scaffold for constructing complex heterocyclic systems. This compound is of significant interest in medicinal chemistry, particularly as a potential precursor in the synthesis of active pharmaceutical ingredients (APIs) with heterocyclic cores. The presence of the formyl group allows for further functionalization via condensation reactions, which is a critical step in forming various nitrogen-containing heterocycles common in many drug molecules . Researchers can leverage this chemical to develop targeted libraries of novel compounds for screening against various biological targets. The 2-methylpropoxy (isobutoxy) substituent is a notable structural feature known to influence the pharmacokinetic properties of drug candidates, potentially enhancing metabolic stability and bioavailability. This product is offered for research and development purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-amino-4-(2-methylpropoxy)benzaldehyde

InChI

InChI=1S/C11H15NO2/c1-8(2)7-14-11-4-3-9(6-13)5-10(11)12/h3-6,8H,7,12H2,1-2H3

InChI Key

MNSYOOBXKOALFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Functional Group Effects

The table below compares 5-Formyl-2-(2-methylpropoxy)aniline with structurally similar aniline derivatives:

Compound Name Substituents Molecular Formula Key Functional Groups Molecular Weight (g/mol)
This compound 2-(2-methylpropoxy), 5-formyl C₁₁H₁₅NO₂ -NH₂, -OCH₂CH(CH₃)₂, -CHO 193.24
5-Methyl-2-(2-methylpropoxy)aniline 2-(2-methylpropoxy), 5-methyl C₁₁H₁₇NO -NH₂, -OCH₂CH(CH₃)₂, -CH₃ 179.26
5-(Ethylsulfonyl)-2-methoxyaniline 2-methoxy, 5-ethylsulfonyl C₉H₁₃NO₃S -NH₂, -OCH₃, -SO₂C₂H₅ 229.27
5-Nitro-2-fluoroaniline 2-fluoro, 5-nitro C₆H₅FN₂O₂ -NH₂, -F, -NO₂ 156.11
Key Observations:

Electron Effects: The 5-formyl group in the target compound is strongly electron-withdrawing, enhancing the acidity of the aniline NH₂ group compared to the electron-donating 5-methyl substituent in its analog .

Steric and Solubility Properties :

  • The 2-(2-methylpropoxy) group introduces significant steric bulk, reducing solubility in polar solvents compared to smaller groups like 2-methoxy .
  • 5-Formyl and 5-(ethylsulfonyl) groups improve solubility in polar aprotic solvents (e.g., DMSO) due to hydrogen-bonding capacity .
Reactivity Highlights:
  • The formyl group in the target compound enables condensation reactions (e.g., Schiff base formation), making it valuable for constructing heterocycles or pharmaceutical intermediates.
  • 5-(Ethylsulfonyl)-2-methoxyaniline is prioritized in kinase inhibitor development (e.g., VEGFR2) due to its sulfonyl group’s bioactivity .

Physicochemical Properties

Property This compound 5-Methyl-2-(2-methylpropoxy)aniline 5-(Ethylsulfonyl)-2-methoxyaniline
Melting Point Not reported Not reported 120–122°C
Solubility in Water Low Low Moderate (polar aprotic solvents)
Hydrogen Bonding Donor/Acceptor (NH₂, CHO) Donor (NH₂) Donor/Acceptor (NH₂, SO₂)

Preparation Methods

Amine Protection

The primary amine of 2-(2-methylpropoxy)aniline is acetylated using acetic anhydride in acetic acid at 80–90°C for 1–2 hours, yielding 2-(2-methylpropoxy)acetanilide. This step prevents unwanted side reactions during subsequent electrophilic substitution.

Electrophilic Formylation

The protected acetanilide undergoes formylation via the Vilsmeier-Haack reagent (generated in situ from DMF and POCl₃). Key conditions include:

  • Molar ratio : 1:2.5 (substrate:POCl₃)

  • Temperature : 0–5°C (initial), followed by reflux at 80–90°C for 4–6 hours

  • Solvent : Excess DMF acts as both solvent and formylating agent.

The alkoxy group at position 2 directs formylation to the para position (C5) relative to the acetamide group (C1), achieving regioselectivity >85%. Hydrolysis of the intermediate iminium salt with aqueous NaHCO₃ yields 5-formyl-2-(2-methylpropoxy)acetanilide.

Deprotection

The acetyl group is removed via acidic (HCl/EtOH) or basic (NaOH/MeOH) hydrolysis, furnishing the target compound. Yields for the full sequence range from 65–78%.

Table 1: Optimization of Vilsmeier-Haack Formylation

ParameterOptimal ConditionYield Impact
POCl₃ Equivalents2.5 eqMaximizes iminium formation
Reaction Time4–6 hours<4h: Incomplete; >6h: Decomposition
Hydrolysis pH8–9 (NaHCO₃)Prevents over-acidification

Manganese-Catalyzed Direct C–H Formylation

Recent advances in transition-metal catalysis enable direct formylation without pre-protection. Manganese complexes, such as MnCl₂·4H₂O, catalyze the reaction using oxalic acid ((COOH)₂·2H₂O) as a carbonyl source:

Reaction Mechanism

  • Oxalate Activation : Oxalic acid dehydrates to form CO, which coordinates to Mn(II).

  • C–H Activation : The Mn–CO complex facilitates electrophilic attack at C5 via a six-membered transition state.

  • Reductive Elimination : The formylated product is released with concurrent reduction of Mn(III) to Mn(II).

Optimized Conditions

  • Catalyst : MnCl₂·4H₂O (5 mol%)

  • Additives : Na₂CO₃·H₂O (2 eq), (COOH)₂·2H₂O (6 eq)

  • Solvent : DMF at 130°C under N₂ for 20 hours

  • Yield : 72–85% (superior to traditional methods for electron-deficient anilines).

Table 2: Substrate Scope in Mn-Catalyzed Formylation

Substituent on AnilineYield (%)Selectivity (%)
-OCH₂CH(CH₃)₂ (C2)85>90
-NO₂ (C4)6882
-Cl (C3)7388

Reductive Formylation with CO₂

A sustainable approach utilizes CO₂ as a C1 source in tandem with NaBH₄:

Key Steps

  • CO₂ Fixation : NaBH₄ reduces CO₂ to formate species (HCOO⁻) under basic conditions.

  • Nucleophilic Attack : The formate attacks the electrophilic carbon para to the alkoxy group.

  • Tautomerization : The intermediate enol rearranges to the aromatic aldehyde.

Performance Metrics

  • Solvent : MeOH/H₂O (4:1)

  • Temperature : 25°C

  • Yield : 58–64% (lower than Vilsmeier-Haack but advantageous for green chemistry).

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

MethodYield (%)RegioselectivityScalabilityEnvironmental Impact
Vilsmeier-Haack65–78HighExcellentModerate (POCl₃ waste)
Mn Catalysis72–85ModerateGoodLow (CO₂ utilization)
CO₂/NaBH₄58–64LowLimitedVery Low

Industrial-Scale Considerations

For bulk production, the Vilsmeier-Haack method remains preferred due to:

  • Predictability : Well-established safety protocols for POCl₃ handling.

  • Cost-Effectiveness : DMF and POCl₃ are inexpensive relative to metal catalysts.

  • Purification : Crystallization from ethanol/water mixtures achieves >99% purity.

Emerging catalytic methods, however, offer avenues for reducing halogenated waste, aligning with green chemistry principles .

Q & A

Q. What are the standard synthetic routes for 5-Formyl-2-(2-methylpropoxy)aniline, and what are the critical parameters for optimizing yield and purity?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the aniline ring. Key steps include:
  • Protection of the amine group (e.g., acetylation) to prevent side reactions during alkoxylation.
  • Etherification : Introducing the 2-methylpropoxy group via nucleophilic substitution (e.g., using 2-methylpropyl bromide under basic conditions like NaH/DMF) .
  • Formylation : Employing Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the formyl group at the 5-position.
  • Deprotection : Acidic hydrolysis (HCl/EtOH) to regenerate the free amine.
    Critical parameters: Reaction temperature (60–80°C for etherification), stoichiometric control of reagents, and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can spectroscopic techniques confirm the structure and functional groups of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify the formyl proton (δ 9.8–10.2 ppm) and aromatic protons (δ 6.5–7.5 ppm). The 2-methylpropoxy group shows characteristic split signals for the methyl groups (δ 1.0–1.2 ppm) and methine (δ 2.0–2.5 ppm) .
  • IR Spectroscopy : Confirm the formyl group (C=O stretch ~1680 cm⁻¹) and amine N-H stretch (~3400 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion peak (M⁺) at m/z 221.3 (calculated for C₁₁H₁₅NO₂) .

Q. What physicochemical properties influence experimental design for handling this compound?

  • Methodological Answer :
  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Pre-dissolve in DMSO for biological assays.
  • Stability : Light-sensitive due to the formyl group; store in amber vials under inert gas.
  • Toxicity : Handle with gloves/PPE; avoid inhalation (potential amine toxicity) .

Advanced Research Questions

Q. How do steric/electronic effects of the 2-methylpropoxy and formyl groups influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bulky 2-methylpropoxy group introduces steric hindrance, directing electrophilic substitution to the para position of the amine. The electron-withdrawing formyl group deactivates the ring, favoring nucleophilic aromatic substitution (e.g., SNAr) at the 5-position. Use computational tools (Hammett σ constants) to predict regioselectivity in Pd-catalyzed couplings .

Q. What advanced crystallization techniques are suitable for analyzing its solid-state structure and intermolecular interactions?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (SCXRD) : Resolve bond lengths/angles (e.g., C-O ether linkage at ~1.36 Å) and confirm coplanarity of the aromatic ring.
  • Polymorph screening : Use solvent-drop grinding or slow evaporation in mixed solvents (CHCl₃/MeOH) to isolate stable forms.
  • Intermolecular interactions : Analyze π-π stacking (3.5–4.0 Å) and C-H···O pseudo-ring motifs via Hirshfeld surfaces .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Methodological Answer :
  • Metabolic stability assays : Use liver microsomes to identify rapid oxidation of the formyl group, which may reduce in vivo efficacy.
  • Prodrug design : Mask the formyl group as a Schiff base to enhance bioavailability.
  • Pharmacokinetic modeling : Correlate in vitro IC₅₀ values with plasma concentration-time profiles .

Q. How can computational methods predict interactions between this compound and biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic hotspots.
  • Molecular docking (AutoDock Vina) : Simulate binding to enzymes (e.g., cytochrome P450) using the formyl group as a hydrogen bond acceptor. Validate with MD simulations (NAMD/GROMACS) .

Q. What challenges arise in tracking metabolic pathways or degradation products of this compound?

  • Methodological Answer :
  • LC-HRMS : Detect hydroxylated metabolites (e.g., 5-hydroxy derivatives) via exact mass matching.
  • Stable isotope labeling : Use ¹³C-formyl groups to trace degradation in environmental samples.
  • Microbial assays : Screen for bacterial strains (e.g., Pseudomonas) capable of cleaving the methylpropoxy group via etherase activity .

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